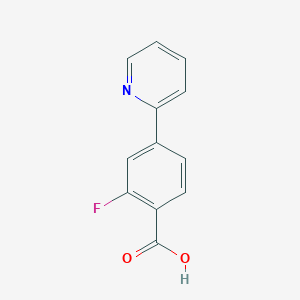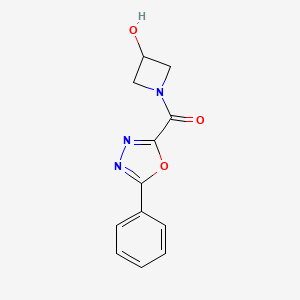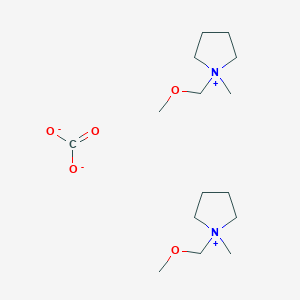![molecular formula C12H8Cl2N2O B8596767 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine CAS No. 89544-25-2](/img/structure/B8596767.png)
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine
Vue d'ensemble
Description
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine is a chemical compound characterized by the presence of two 5-chloro-pyridyl groups attached to an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine typically involves the reaction of 5-chloro-2-pyridylmagnesium bromide with an appropriate oxirane precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The chlorine atoms in the pyridyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine involves the interaction of the oxirane ring with various molecular targets. The ring-opening reactions are particularly important, as they can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis(4-chloro-pyrid-2-yl)oxirane
- 2,2-Bis(3-chloro-pyrid-2-yl)oxirane
- 2,2-Bis(5-bromo-pyrid-2-yl)oxirane
Uniqueness
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine is unique due to the specific positioning of the chlorine atoms on the pyridyl rings, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
89544-25-2 |
|---|---|
Formule moléculaire |
C12H8Cl2N2O |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-1-3-10(15-5-8)12(7-17-12)11-4-2-9(14)6-16-11/h1-6H,7H2 |
Clé InChI |
DLGICIDZNLDGTP-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)(C2=NC=C(C=C2)Cl)C3=NC=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
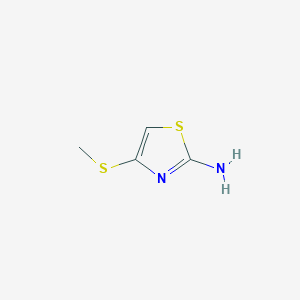
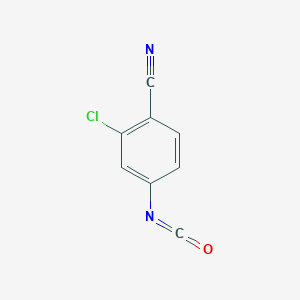
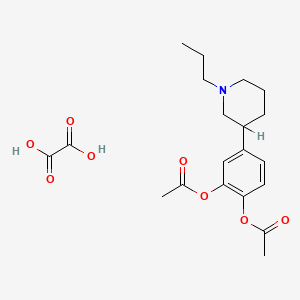
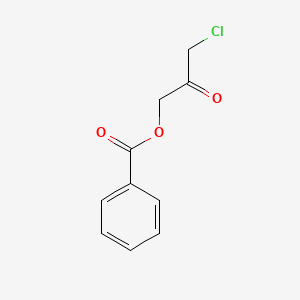
![6-(5-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazine](/img/structure/B8596706.png)
![7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8596709.png)
![3-{2-[(Propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8596734.png)
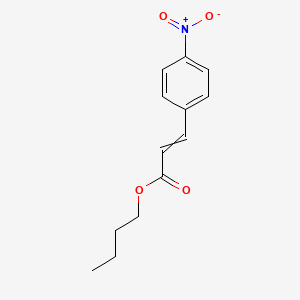
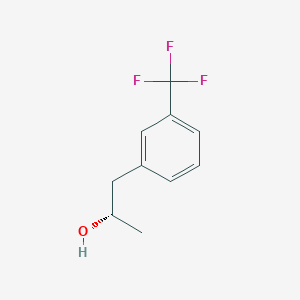
![4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B8596763.png)
![O5-tert-butyl O2-ethyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate](/img/structure/B8596785.png)
